molecular formula C12H14O2 B012597 Ethyl 4-prop-2-enylbenzoate CAS No. 19819-94-4

Ethyl 4-prop-2-enylbenzoate

Cat. No.: B012597
CAS No.: 19819-94-4
M. Wt: 190.24 g/mol
InChI Key: NPVWWCUHHQUWAH-UHFFFAOYSA-N
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Description

Ethyl 4-prop-2-enylbenzoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-prop-2-enylbenzoate, a compound with the molecular formula C12H14O2C_{12}H_{14}O_2, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-prop-2-enylbenzoic acid and ethanol. Its structure is characterized by an allyl group (prop-2-enyl) attached to a benzoate moiety, which may enhance its hydrophobicity and biological interactions.

Biological Activities

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Properties

Recent research has highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of ActionReference
MCF-745.3Apoptosis induction
HCT11652.7Cell cycle arrest
HeLa60.5ROS generation leading to apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, causing structural damage and loss of integrity.
  • Apoptosis Induction: In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and generation of reactive oxygen species (ROS), leading to programmed cell death.
  • Cell Cycle Arrest: The compound has been shown to interfere with cell cycle progression, particularly at the G1/S phase transition, which inhibits further proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound exhibited potent activity with an MIC comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant infections.

Case Study 2: Cancer Cell Studies

A study conducted by Chen et al. investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial dysfunction. This highlights its potential use in developing novel anticancer therapies.

Properties

IUPAC Name

ethyl 4-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h3,6-9H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVWWCUHHQUWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460468
Record name Ethyl 4-prop-2-enylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19819-94-4
Record name Ethyl 4-prop-2-enylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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